4,8-Dimethyl-12-oxotrideca-4,8-dienal
Description
Structure
3D Structure
Properties
CAS No. |
63525-04-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4,8-dimethyl-12-oxotrideca-4,8-dienal |
InChI |
InChI=1S/C15H24O2/c1-13(9-5-11-15(3)17)7-4-8-14(2)10-6-12-16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
WFSIQNRAWDRWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCC=C(C)CCC=O |
Origin of Product |
United States |
Natural Occurrence and Enzymatic Biodegradation Pathways of 4,8 Dimethyl 12 Oxotrideca 4,8 Dienal
Discovery and Identification as a Metabolite in Biological Systems
4,8-Dimethyl-12-oxotrideca-4,8-dienal, also known by the abbreviation ODTD, was first identified as the principal degradation product resulting from the enzymatic cleavage of poly(cis-1,4-isoprene). nih.govuni-stuttgart.de Its discovery is intrinsically linked to the study of rubber-degrading microorganisms. Researchers investigating the bacterium Xanthomonas sp. (later reclassified as Steroidobacter cummioxidans 35Y) isolated a specific extracellular protein capable of breaking down the rubber polymer in vitro. uni-stuttgart.denih.gov
The primary product of this enzymatic action was isolated, and its chemical structure was elucidated using analytical techniques, including 1H-Nuclear Magnetic Resonance (1H-NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). uni-stuttgart.de These analyses confirmed the structure as a C15 tri-isoprenoid molecule with terminal aldehyde and keto functional groups, establishing it as 12-oxo-4,8-dimethyltrideca-4,8-diene-1-al (ODTD). uni-stuttgart.detandfonline.com Alongside ODTD, a series of homologous minor metabolites were also detected, which differ only in the number of isoprene (B109036) units between the terminal functional groups. uni-stuttgart.de
Enzymatic Degradation Mechanisms Leading to this compound
The formation of this compound is the result of a specific enzymatic pathway that targets the carbon-carbon double bonds within the long polymer chains of poly(cis-1,4-isoprene). nih.govucm.cl
The key enzyme responsible for the production of ODTD is Rubber Oxygenase A (RoxA). nih.govnih.gov RoxA is a heme-dependent dioxygenase secreted by Gram-negative rubber-degrading bacteria such as Xanthomonas sp.. nih.govtandfonline.com This enzyme catalyzes the oxidative cleavage of the double bonds in the poly(cis-1,4-isoprene) backbone. nih.govtandfonline.com Isotope labeling experiments using different combinations of 16O2, 18O2, H216O, and H218O have demonstrated that RoxA functions as a dioxygenase, incorporating one molecule of O2 to cleave the polymer chain. nih.gov The enzymatic reaction is strictly dependent on the presence of oxygen and does not require other cofactors or metal ions. uni-stuttgart.de
Table 1: Properties of Rubber Oxygenase A (RoxA)
| Property | Description | Source |
|---|---|---|
| Enzyme Name | Rubber Oxygenase A (RoxA) | nih.gov |
| Enzyme Type | Dioxygenase | nih.gov |
| Cofactor | Heme | nih.govtandfonline.com |
| Source Organism | Xanthomonas sp. (Steroidobacter cummioxidans) | nih.govnih.gov |
| Substrate | Poly(cis-1,4-isoprene) | nih.gov |
| Major Product | This compound (ODTD) | nih.govucm.cl |
| Optimal pH | ~7.0 | uni-stuttgart.de |
| Optimal Temperature | ~40 °C | uni-stuttgart.de |
The enzymatic action of RoxA is characterized as an exo-type cleavage mechanism. nih.govtandfonline.com This means the enzyme attacks the polyisoprene chain from the end, sequentially releasing smaller molecules. The primary product of this process is the tri-isoprenoid ODTD. tandfonline.comtandfonline.com This contrasts with endo-type cleavage, which would involve random cuts within the polymer chain, leading to a wider distribution of larger oligomers. While ODTD is the major product, indicating a preferential cleavage, other minor, larger oligo-isoprenoids are also formed. uni-stuttgart.de This suggests that RoxA systematically shortens the polyisoprene chain by releasing C15 units.
Biological Systems and Environmental Contexts Implicated in its Bioproduction
The bioproduction of this compound occurs in environments where microorganisms interact with natural or synthetic rubber. The primary biological systems involved are specific strains of bacteria that have evolved the ability to utilize poly(cis-1,4-isoprene) as a carbon and energy source. ucm.cl
Gram-negative bacteria, notably Steroidobacter cummioxidans 35Y (formerly Xanthomonas sp.), are the principal producers of the RoxA enzyme and, consequently, of ODTD. nih.govtandfonline.com These bacteria secrete RoxA into the extracellular environment to initiate the breakdown of the large, insoluble rubber polymer into smaller, more manageable molecules like ODTD that can be transported into the cell for further metabolism. ucm.cltandfonline.com This degradation pathway is a crucial part of the carbon cycle in environments contaminated with rubber waste. nih.gov Microbial degradation represents an eco-friendly alternative for managing the environmental impact of rubber products. nih.gov
Table 2: Biological Context of this compound Production
| Category | Details | Source |
|---|---|---|
| Biological Process | Enzymatic Biodegradation of Rubber | nih.gov |
| Key Enzyme | Rubber Oxygenase A (RoxA) | nih.gov |
| Producing Organisms | Gram-negative rubber-degrading bacteria | tandfonline.comtandfonline.com |
| Example Species | Steroidobacter cummioxidans 35Y | nih.gov |
| Environmental Niche | Soil and other environments with natural or synthetic rubber | ucm.clnih.gov |
| Metabolic Role | Initial extracellular breakdown product of poly(cis-1,4-isoprene) | ucm.cl |
Spectroscopic Characterization and Advanced Analytical Techniques for 4,8 Dimethyl 12 Oxotrideca 4,8 Dienal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 4,8-Dimethyl-12-oxotrideca-4,8-dienal can be established.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aldehyde and olefinic protons. The aldehyde proton (CHO) is expected to resonate in the highly deshielded region of the spectrum, typically between δ 9.0 and 10.0 ppm. oregonstate.edulibretexts.orgpressbooks.publibretexts.orgmodgraph.co.uk This significant downfield shift is attributable to the strong deshielding effect of the carbonyl group's magnetic anisotropy. modgraph.co.uk
The olefinic protons, located at the C4 and C8 positions, are anticipated to appear in the range of δ 4.5 to 7.0 ppm. oregonstate.edulibretexts.orgnih.gov The exact chemical shifts are influenced by the substitution pattern of the double bonds. The proton at C4, being part of a trisubstituted double bond, would likely resonate at a slightly different frequency than the proton at C8, which is also on a trisubstituted double bond but in a different chemical environment further down the alkyl chain. The coupling of these olefinic protons with adjacent allylic protons would result in complex splitting patterns, providing valuable information about the connectivity of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (C1) | 9.0 - 10.0 | Triplet (t) |
| Olefinic H (C4) | 5.0 - 5.5 | Triplet (t) |
| Olefinic H (C8) | 5.0 - 5.5 | Triplet (t) |
| Methylene H (C2) | 2.2 - 2.6 | Multiplet (m) |
| Methylene H (C3) | 2.0 - 2.4 | Multiplet (m) |
| Methyl H (C4-CH₃) | 1.6 - 1.8 | Singlet (s) |
| Methylene H (C5) | 1.9 - 2.2 | Multiplet (m) |
| Methylene H (C6) | 1.9 - 2.2 | Multiplet (m) |
| Methylene H (C7) | 1.9 - 2.2 | Multiplet (m) |
| Methyl H (C8-CH₃) | 1.6 - 1.8 | Singlet (s) |
| Methylene H (C9) | 1.9 - 2.2 | Multiplet (m) |
| Methylene H (C10) | 1.9 - 2.2 | Multiplet (m) |
| Methylene H (C11) | 2.4 - 2.7 | Triplet (t) |
| Methyl H (C13) | 2.1 - 2.3 | Singlet (s) |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in this compound is expected to have a chemical shift in the range of δ 190 to 200 ppm. libretexts.orglibretexts.orgnih.gov The olefinic carbons (C4, C5, C8, C9) would resonate in the region of δ 115 to 140 ppm. libretexts.orgnetlify.app The specific chemical shifts of the substituted (C4, C8) and unsubstituted (C5, C9) olefinic carbons can help confirm the structure. For instance, the β-carbon of an α,β-unsaturated carbonyl system is typically shifted downfield. netlify.app
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (C1) | 190 - 200 |
| Olefinic C (C4, C8) | 130 - 145 |
| Olefinic C (C5, C9) | 120 - 135 |
| Carbonyl C (C12) | 205 - 220 |
| Methyl C (C13) | 20 - 30 |
| Methyl C (C4-CH₃, C8-CH₃) | 15 - 25 |
| Methylene C (Aliphatic Chain) | 20 - 45 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer unique insights into the electronic environment of the carbonyl oxygen atoms. nih.gov The chemical shift of the carbonyl oxygen is highly sensitive to conjugation and substituent effects. mdpi.com For α,β-unsaturated carbonyl compounds, the conjugation of the carbonyl group with the C=C double bond generally leads to increased shielding (a shift to a lower ppm value) compared to their saturated counterparts. mdpi.com The presence of two carbonyl groups in this compound, one being an aldehyde and the other a ketone, would result in two distinct ¹⁷O NMR signals. The chemical shifts would be influenced by the different electronic environments and the extent of conjugation within the molecule.
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex structure like this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edupressbooks.publibretexts.org This allows for the definitive assignment of which protons are bonded to which carbons. For example, the aldehyde proton signal (around δ 9-10 ppm) would show a correlation to the aldehyde carbon signal (around δ 190-200 ppm).
Mass Spectrometry (MS) for Identification and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the compound from a mixture, and the mass spectrometer then provides a mass spectrum of the pure compound.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for aliphatic aldehydes, this peak can sometimes be weak. nptel.ac.in The fragmentation of the molecule upon electron ionization would lead to a series of characteristic fragment ions. Key fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement. libretexts.orgnptel.ac.injove.comjove.comwhitman.edu
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For the aldehyde function, this could result in the loss of a hydrogen atom (M-1 peak) or the alkyl chain. For the ketone function, cleavage on either side of the carbonyl would lead to the formation of stable acylium ions. libretexts.orgjove.comjove.com
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen atom. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond, resulting in the elimination of a neutral alkene molecule. libretexts.orgjove.comjove.comwhitman.edu Given the structure of this compound, McLafferty rearrangements are plausible at both the aldehyde and ketone functionalities.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 236 | [C₁₅H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 221 | [C₁₄H₂₁O₂]⁺ | Loss of CH₃ (α-cleavage at ketone) |
| 193 | [C₁₂H₁₇O₂]⁺ | Loss of C₃H₇ (α-cleavage at ketone) |
| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage at ketone |
| 44 | [CH₂=CH(OH)]⁺ | McLafferty rearrangement at aldehyde |
| 58 | [CH₃C(OH)=CH₂]⁺ | McLafferty rearrangement at ketone |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for aldehydes and ketones.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Aldehydes
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the study of aldehydes that are non-volatile or polar. The intrinsic properties of many aldehydes, such as their volatility and potential for thermal degradation, can complicate analysis by gas chromatography. LC-MS circumvents these challenges, making it a suitable method for compounds like this compound.
The analysis of aldehydes by LC-MS often requires careful method development to achieve optimal separation and detection. The polarity and molecular weight of this compound make it amenable to reversed-phase LC, where a nonpolar stationary phase is used with a polar mobile phase. The addition of mass spectrometry as a detector provides high sensitivity and selectivity, allowing for the identification and quantification of the analyte even in complex biological matrices. nih.govnih.gov However, the successful application of LC-MS for aldehydes can be hindered by their sometimes weak ionization efficiency. researchgate.net To overcome this, derivatization strategies are frequently employed to enhance the signal and ensure reliable results. researchgate.netnih.gov
Influence of Ionization Methods on Structural Characterization
The choice of ionization method in mass spectrometry is critical as it significantly influences the degree of fragmentation and the type of ionic species produced, which are essential for structural elucidation. Ionization techniques are broadly categorized as "hard" or "soft." uky.eduslideshare.net
Hard ionization , such as Electron Impact (EI), imparts a large amount of energy to the analyte molecule. emory.edulibretexts.org This high energy leads to extensive fragmentation, creating a detailed mass spectrum that can serve as a molecular fingerprint. emory.edu While this is useful for identifying unknown compounds by matching against spectral libraries, it may result in the molecular ion being weak or absent, making it difficult to determine the molecular weight of a compound like this compound. uky.eduemory.edu
Soft ionization techniques, in contrast, impart less energy, resulting in minimal fragmentation and typically keeping the molecule intact. uky.eduslideshare.net This is particularly advantageous for determining the molecular weight of the analyte. Common soft ionization methods compatible with LC include:
Electrospray Ionization (ESI): A widely used technique that generates multiply charged ions from polar molecules in solution, making it ideal for large biomolecules and compounds that are not easily volatilized. libretexts.orgacdlabs.com
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds than ESI. It typically produces singly charged ions. slideshare.netacdlabs.com
Atmospheric Pressure Photoionization (APPI): This method uses photons to ionize the analyte and is effective for a broad range of compounds, including nonpolar molecules that are difficult to ionize by ESI or APCI. slideshare.netacdlabs.com
For a molecule like this compound, a soft ionization technique like ESI or APCI would be preferable to preserve the molecular ion and provide clear molecular weight information.
Derivatization Strategies for Enhanced Detectability and Stability in MS Analysis
To address challenges such as poor ionization efficiency, instability, and low retention in chromatographic systems, derivatization is a common and effective strategy in the analysis of aldehydes. researchgate.netnih.gov This process involves chemically modifying the aldehyde with a reagent to form a derivative that has more favorable analytical properties.
Key objectives of derivatization for LC-MS analysis include:
Enhancing Ionization Efficiency: Introducing a readily ionizable group (e.g., a moiety with a permanent charge or high proton affinity) can significantly boost the signal in the mass spectrometer.
Improving Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape on the chromatographic column.
Increasing Stability: Aldehydes can be reactive and unstable; converting them to a more stable derivative prevents degradation during sample preparation and analysis.
A variety of reagents are available for the derivatization of aldehydes. A summary of common derivatization agents is provided in the table below.
| Derivatization Reagent | Functional Group Targeted | Analytical Enhancement |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | Forms stable hydrazones, improves UV detection and MS ionization. nih.gov |
| Dansylhydrazine | Carbonyl | Introduces a fluorescent tag and a readily ionizable group. researchgate.net |
| Girard's Reagents (T and P) | Carbonyl | Introduces a quaternary ammonium group, creating a permanent positive charge. |
| BODIPY-aminozide | Carbonyl | Forms highly fluorescent and stable hydrazone derivatives. nih.gov |
| Cyclohexanedione | Aliphatic Aldehydes | Forms tricyclic compounds via the Hantzsch reaction, which can be analyzed by MS. ddtjournal.com |
These strategies are crucial for achieving the low detection limits required for the analysis of aldehydes in biological and environmental samples.
Other Chromatographic and Hyphenated Techniques for Separation and Quantification
Beyond standard LC-MS, other advanced chromatographic techniques are employed for the comprehensive analysis of aldehydes in complex samples.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for the separation and quantification of a wide range of compounds. For aldehydes, HPLC is most commonly used in conjunction with derivatization. The most prevalent method involves derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable DNPH-hydrazone derivative. nih.gov These derivatives have strong chromophores, allowing for sensitive detection using a UV-Vis detector. nih.gov
Reversed-phase HPLC is typically used for the separation of these derivatives. The specific conditions, such as the column, mobile phase composition, and gradient, are optimized to achieve the best resolution for the target aldehydes.
Below is a table summarizing typical HPLC conditions for the analysis of DNPH-derivatized aldehydes.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at approximately 360 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This approach provides a robust and reliable method for the routine quantification of aldehydes in various matrices.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixtures
For highly complex mixtures containing a multitude of volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers unparalleled separation power. This technique utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column GC.
In GC×GC, the entire sample is subjected to separation in both dimensions. A modulator placed between the two columns traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid separation. The result is a two-dimensional chromatogram that can resolve compounds that would co-elute in a one-dimensional separation.
GC×GC-MS is particularly useful for:
Flavor and Fragrance Analysis: Identifying the complex blend of volatile compounds, including aldehydes, that contribute to the aroma of food and other products.
Metabolomics: Profiling the vast number of small molecules in biological samples.
Environmental Analysis: Characterizing complex mixtures of organic pollutants in air, water, and soil. scirp.org
While GC-MS can be challenged by the thermal lability of some larger aldehydes, for many volatile aldehydes found in complex matrices, GC×GC-MS provides the resolution necessary for their unambiguous identification and quantification. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 4,8 Dimethyl 12 Oxotrideca 4,8 Dienal and Analogous Structures
Quantum Chemical Computations for Electronic Structure and Reactivity
Quantum chemical computations, particularly those based on quantum mechanics, are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity. conicet.gov.ar These calculations can determine molecular geometries, bond energies, electronic spectra, and various other properties. conicet.gov.ar For complex molecules like unsaturated aldehydes and terpenes, these methods are crucial for elucidating reaction mechanisms and predicting chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions. researchgate.netacs.org It offers a balance between accuracy and computational cost, making it suitable for investigating complex systems like terpene cyclization and aldehyde hydrogenation. scispace.comresearchgate.net
DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energy barriers. researchgate.net For instance, in the study of terpene biosynthesis, DFT combined with methods like the artificial force induced reaction (AFIR) can unveil complex reaction pathways, such as those involved in the formation of various terpene skeletons from acyclic precursors. scispace.com These studies have shown that terpene cyclization is a cascade of exothermic reactions with low activation barriers, allowing them to proceed readily at ambient temperatures. scispace.com
In the context of analogous structures, DFT has been used to rationalize the mechanism and selectivity in various catalytic reactions, such as the gold-catalyzed oxidative cyclization of diynones with alcohols to form furan (B31954) derivatives. acs.org Such studies reveal the step-by-step process of bond formation and cleavage, providing a detailed picture of the reaction mechanism.
Table 1: DFT Calculated Activation Energies for Analogous Terpene Reactions
| Reaction / Process | Analogous Compound | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| Hydration of Criegee Intermediate | Sabinene | B3LYP/6-311G(3df,3pd) | 50 | researchgate.net |
| Hydration of Criegee Intermediate | Sabinene | M06-2X/6-31G(d) | Lower than B3LYP | researchgate.net |
| Hydrogenation of 2(5H)-Furanone | 2(5H)-Furanone | DFT | Varies with metal surface (Ni < Rh < Pd < Pt) | researchgate.net |
This table is for illustrative purposes and presents data for analogous reactions due to the absence of specific data for 4,8-Dimethyl-12-oxotrideca-4,8-dienal.
The interaction of molecules with surfaces is critical in heterogeneous catalysis. DFT is extensively used to study the adsorption of molecules on catalyst surfaces, determining the most stable adsorption configurations and the corresponding adsorption energies. acs.org For α,β-unsaturated aldehydes, understanding their adsorption geometry on a catalyst surface is key to predicting the selectivity of hydrogenation reactions. abo.fi
Studies on the adsorption of acrolein, a simple α,β-unsaturated aldehyde, on titanium dioxide (TiO₂) surfaces have shown that the molecule can adsorb in various orientations. scispace.comnih.gov DFT calculations revealed that the adsorption is energetically favorable, with charge transfer occurring from the acrolein molecule to the TiO₂ nanoparticle, which can alter the electronic properties of the surface. scispace.comnih.gov Doping the TiO₂ surface, for instance with nitrogen, can further enhance the adsorption energy, suggesting a stronger interaction. scispace.comnih.gov
Similarly, DFT studies on the adsorption of aliphatic aldehydes on zinc oxide (ZnO) nanocages have shown that the interaction primarily occurs between the carbonyl oxygen and the surface zinc ions. researchgate.net The adsorption energy was found to decrease with increasing aliphatic chain length. researchgate.net Such studies are crucial for designing selective sensors and catalysts.
Table 2: DFT Calculated Adsorption Energies of Unsaturated Aldehydes on Metal Oxide Surfaces
| Adsorbate | Surface | Adsorption Energy (eV) | Charge Transfer (e) | Reference |
| Acrolein | Pristine TiO₂ | - | -0.23 | scispace.com |
| Acrolein | N-doped TiO₂ | More favorable than pristine | - | scispace.com |
| Formaldehyde | ZnO(0001) | - | - | mdpi.com |
| Formaldehyde | ZnO(1010) | -1.21 | - | mdpi.com |
| Acrolein | Pristine Graphene | -50.43 kcal/mol | - | researchgate.net |
| Acrolein | Al-doped Graphene | -30.92 kcal/mol | - | researchgate.net |
This table presents data for analogous compounds and surfaces to illustrate the application of DFT in adsorption studies.
Computational modeling of reaction kinetics provides a bridge between theoretical calculations and experimental observations. By combining DFT-calculated energy profiles with kinetic models, it is possible to simulate the time evolution of reactant and product concentrations. abo.fi
For the hydrogenation of citral (B94496), a terpene aldehyde structurally related to this compound, kinetic modeling has been successfully applied. abo.firesearchgate.net These models typically involve steps for competitive adsorption of reactants and intermediates on the catalyst surface, followed by rate-determining surface reaction steps. abo.fi The inclusion of mass transfer limitations, particularly for gaseous reactants like hydrogen, is often crucial for accurately reproducing experimental data. abo.fi Such models allow for the estimation of kinetic parameters, such as reaction rate constants and adsorption equilibrium constants, providing a quantitative understanding of the reaction dynamics. abo.firesearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
While quantum chemical methods are excellent for studying electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are the tool of choice for exploring the conformational landscape and dynamics of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve.
For a flexible molecule like this compound, with multiple rotatable bonds, a vast number of conformations are possible. MD simulations can explore this conformational space, identifying low-energy conformers and the transitions between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or solvent molecules. researchgate.net
MD simulations are also used to study the interactions between molecules. For example, simulations of terpene aldehydes in a solvent like water can reveal details about the solvation structure, such as the arrangement of water molecules around the solute. nih.govresearchgate.net This can be characterized by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. nih.govresearchgate.net Understanding these interactions is important as the solvent can significantly influence reaction rates and equilibria.
Computational Design of Catalysts and Prediction of Reaction Outcomes
A major goal of computational chemistry is the rational design of new catalysts with improved activity and selectivity. nih.govnih.gov This often involves a screening approach where a large number of potential catalysts are evaluated computationally to identify the most promising candidates for experimental synthesis and testing. nih.gov
A common tool in catalyst design is the "volcano plot," which relates a calculated property of the catalyst (a descriptor), such as the binding energy of a key intermediate, to the predicted catalytic activity. nih.govnih.govrsc.org The optimal catalyst is typically found at the peak of the volcano, where the binding is neither too strong nor too weak. rsc.org This approach has been successfully used to design catalysts for a wide range of reactions, including hydrogenation. nih.gov
For the selective hydrogenation of α,β-unsaturated aldehydes, the goal is often to hydrogenate the C=O bond while leaving the C=C bonds intact. mdpi.comrsc.org Computational studies can help in designing catalysts that favor the adsorption of the aldehyde through its carbonyl group, thereby promoting the desired reaction pathway. abo.fi By calculating the adsorption energies of different configurations on various metal surfaces, it is possible to identify catalyst compositions that are predicted to have high selectivity towards the unsaturated alcohol. mdpi.com
Furthermore, machine learning models are increasingly being used in conjunction with computational chemistry to predict reaction outcomes. rsc.org By training these models on large datasets of known reactions, they can learn the complex relationships between reactants, catalysts, and products, enabling the prediction of the major product for a given set of reaction conditions. rsc.org
Table 3: Computationally Predicted Selectivity in the Hydrogenation of Citral
| Catalyst | Support | Predicted Major Product | Computational Approach | Reference |
| Pt-Ge | Activated Carbon | Unsaturated Alcohols | DFT/Kinetic Modeling | mdpi.com |
| Co-Ni | SiO₂ | Unsaturated Alcohols | - | ccsenet.org |
| Ni | wFCC | Citronellal | Experimental/Optimized Conditions | acs.org |
| Pd | - | Citronellal | - | acs.org |
This table summarizes findings from studies on citral hydrogenation, an analogous reaction, to illustrate the role of computational and experimental design in controlling product selectivity.
Chemical Reactivity and Mechanistic Investigations of 4,8 Dimethyl 12 Oxotrideca 4,8 Dienal
Nucleophilic Addition Reactions of the Aldehyde Functionality
The chemical reactivity of 4,8-Dimethyl-12-oxotrideca-4,8-dienal is significantly influenced by its α,β-unsaturated aldehyde functionality. This conjugated system presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3). pressbooks.pubrsc.org This duality in reactivity leads to two competing reaction pathways: direct (1,2) addition and conjugate (1,4) addition. fiveable.melibretexts.org
The resonance structures of an α,β-unsaturated aldehyde show that a partial positive charge resides on both the carbonyl carbon and the β-carbon. pressbooks.pub This electronic distribution makes both positions potential targets for nucleophiles. The outcome of the reaction—whether it proceeds via 1,2-addition or 1,4-addition—is largely dictated by the nature of the nucleophile and the reaction conditions. fiveable.melibretexts.org
1,2-Addition (Direct Addition): This pathway involves the nucleophile directly attacking the electrophilic carbonyl carbon. This is a common reaction for non-conjugated aldehydes and ketones. In the context of α,β-unsaturated aldehydes, 1,2-addition is typically favored by "hard" nucleophiles, which are characterized by high charge density and are often strong bases. Examples include organolithium compounds and Grignard reagents. These reactions are generally irreversible and kinetically controlled, with the faster 1,2-addition product predominating. libretexts.org
1,4-Addition (Conjugate Addition or Michael Reaction): In this pathway, the nucleophile attacks the electrophilic β-carbon of the conjugated system. This attack forms a resonance-stabilized enolate ion intermediate, which is then protonated at the α-carbon to yield the final product. fiveable.melibretexts.org This mechanism is favored by "soft" nucleophiles, which are generally weaker bases. Common nucleophiles that undergo 1,4-addition include organocuprates (Gilman reagents), amines, and some enolates. pressbooks.publibretexts.org These reactions are often reversible and thus thermodynamically controlled, leading to the more stable conjugate addition product. libretexts.org
The table below summarizes the general selectivity of different nucleophiles in reactions with α,β-unsaturated aldehydes.
| Nucleophile Type | Examples | Preferred Pathway |
|---|---|---|
| "Hard" Nucleophiles | Organolithium Reagents (RLi), Grignard Reagents (RMgX) | 1,2-Addition (Kinetic Control) |
| "Soft" Nucleophiles | Organocuprates (R₂CuLi), Amines (R₂NH), Enolates | 1,4-Addition (Thermodynamic Control) |
| Borderline Nucleophiles | Cyanide (CN⁻), Water (H₂O), Alcohols (ROH) | Mixture of products, depends on conditions |
For a molecule like this compound, with its extended conjugation, the principles of 1,2- versus 1,4-addition would apply to the C=C double bond conjugated with the aldehyde. The presence of the second, unconjugated double bond and the ketone functionality further complicates its reactivity, offering potential for other reactions if appropriate reagents and conditions are employed.
Hydrogenation Reactions and Selectivity Control
Hydrogenation of dienals such as this compound is a complex process due to the presence of multiple reducible functional groups: two carbon-carbon double bonds (C=C) and an aldehyde carbonyl group (C=O). Achieving high selectivity for the reduction of one specific group while leaving the others intact is a significant challenge in synthetic chemistry, particularly for producing valuable intermediates like unsaturated alcohols. tandfonline.comescholarship.org
The selective hydrogenation of an α,β-unsaturated aldehyde can yield three main products: the saturated aldehyde (from C=C reduction), the unsaturated alcohol (from C=O reduction), or the saturated alcohol (from reduction of both groups). mdpi.com
From a thermodynamic standpoint, the hydrogenation of the C=C bond is generally more favorable than that of the C=O bond. tandfonline.com Consequently, many standard hydrogenation catalysts (e.g., palladium or platinum on carbon) tend to preferentially reduce the double bond, leading to the formation of the saturated aldehyde. rsc.org However, the unsaturated alcohol is often the more desired product in fine chemical synthesis, necessitating the development of highly selective catalytic systems. escholarship.org
The primary factors influencing selectivity are the adsorption mode of the aldehyde onto the catalyst surface and the relative rates of hydrogenation of the different functional groups. escholarship.org To favor C=O reduction, the catalyst must promote the adsorption of the molecule through the oxygen atom of the carbonyl group, rather than through the π-system of the C=C bond. nih.gov
Significant research has been dedicated to developing catalysts that can selectively hydrogenate the C=O group in α,β-unsaturated aldehydes. These approaches often involve modifying traditional catalysts or designing new ones with specific electronic and steric properties.
Catalytic Strategies for Selective C=O Hydrogenation:
Promoted Metal Catalysts: Bimetallic catalysts often exhibit enhanced selectivity. For instance, the addition of a second metal (a promoter) like tin (Sn) or iron (Fe) to a primary catalytic metal like platinum (Pt) or ruthenium (Ru) can create electrophilic sites that favor the adsorption of the carbonyl group, thereby increasing selectivity towards the unsaturated alcohol. tandfonline.com
Base Metal Catalysts: Catalysts based on non-precious metals like cobalt (Co) and copper (Cu) have emerged as promising alternatives. nih.govresearchgate.net Cobalt oxide catalysts, for example, have shown high selectivity (over 90%) for unsaturated alcohols in transfer hydrogenation reactions. mdpi.com Phosphine-stabilized copper(I) hydride complexes are also highly effective for the chemoselective 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. researchgate.net
Support and Confinement Effects: The material used as a support for the metal catalyst can influence selectivity. Furthermore, confining metal active sites within the pores of materials like zeolites or metal-organic frameworks can impose steric constraints that favor a specific adsorption geometry, thereby controlling the reaction outcome. rsc.org
The table below provides examples of catalytic systems and their observed selectivity in the hydrogenation of α,β-unsaturated aldehydes.
| Catalyst System | Primary Product | Key Feature |
|---|---|---|
| Pt, Pd, Rh (monometallic) | Saturated Aldehyde (C=C reduction) | Thermodynamically favored C=C adsorption |
| Ru-Sn, Pt-Sn | Unsaturated Alcohol (C=O reduction) | Sn promoter creates electrophilic sites favoring C=O adsorption. tandfonline.com |
| Co/Co₃O₄ | Unsaturated Alcohol (C=O reduction) | Favorable d-band structure and high selectivity in transfer hydrogenation. mdpi.com |
| [(Ph₃P)CuH]₆ | Unsaturated Alcohol (C=O reduction) | Highly chemoselective homogeneous catalyst. researchgate.net |
| [Mn(PNP-iPr)(CO)₂(H)] | Saturated Alcohol (from aldehyde) | Highly chemoselective for aldehydes over ketones and alkenes. nih.gov |
Oxidation Reactions of Dienals and Carbonyl Compounds
The structure of this compound contains functional groups that are susceptible to oxidation: an aldehyde and two carbon-carbon double bonds. The reaction outcome depends on the oxidizing agent used.
A primary reaction of the aldehyde group is its oxidation to a carboxylic acid. masterorganicchemistry.com This is a common transformation in organic chemistry and can be achieved with a variety of reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will readily convert the aldehyde.
The carbon-carbon double bonds can undergo oxidative cleavage. This reaction breaks the double bond and typically forms two new carbonyl groups.
Ozonolysis (O₃): Treatment with ozone followed by a workup step is a classic method for cleaving alkenes. A reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones. For this compound, ozonolysis would break the molecule into smaller fragments containing carbonyl functionalities.
Permanganate Oxidation: Under strong conditions (hot, concentrated KMnO₄), permanganate can also cleave C=C bonds, typically oxidizing the resulting fragments to carboxylic acids or ketones.
Periodic Acid (HIO₄): While periodic acid is most known for cleaving vicinal diols (1,2-diols), it is part of a two-step process that begins with an alkene. ucalgary.ca First, the alkene is converted to a 1,2-diol (e.g., using osmium tetroxide), and then HIO₄ is used to cleave the C-C bond between the two hydroxyl groups, yielding two carbonyl compounds. ucalgary.cayoutube.com
Rearrangement Reactions Involving Dienal Structures (e.g., Claisen rearrangement)
Rearrangement reactions are fundamental in organic synthesis for altering the carbon skeleton of a molecule. The Claisen rearrangement is a specific, powerful carbon-carbon bond-forming reaction. wikipedia.org
The Claisen rearrangement is a ucar.eduucar.edu-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic transition state. nrochemistry.com The classic substrate for this reaction is an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a thermodynamically stable carbonyl group. nrochemistry.com
A dienal structure like this compound is not a direct substrate for the Claisen rearrangement, as it does not possess the required allyl vinyl ether moiety. However, it is structurally related to terpenes, which are known to undergo a variety of rearrangement reactions, often involving carbocation intermediates. nih.govmdpi.com These rearrangements, such as hydride and alkyl shifts, are central to the biosynthesis of the diverse structures found in terpene natural products. nih.gov Another relevant transformation is the Meinwald rearrangement, where an epoxide rearranges to an aldehyde or ketone, often catalyzed by a Lewis acid. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 4,8-Dimethyl-12-oxotrideca-4,8-dienal in laboratory settings?
- Methodological Answer : Handling requires adherence to OSHA HCS2012 standards. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of vapors. Store in sealed containers at -20°C to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical advice . Stability tests under varying temperatures (e.g., 4°C vs. 25°C) should be conducted to assess storage longevity.
Q. How can researchers design initial synthesis pathways for this compound?
- Methodological Answer : Begin with retrosynthetic analysis, identifying key functional groups (e.g., conjugated dienals). Use palladium-catalyzed cross-coupling for constructing the trideca backbone. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and characterize intermediates using -NMR and IR spectroscopy. Pre-experimental designs (e.g., single-variable testing) help optimize solvent systems and catalysts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Employ GC-MS for purity assessment and HPLC for isomer separation. Structural elucidation requires high-resolution -NMR and X-ray crystallography. For quantification, develop a calibration curve using UV-Vis spectroscopy (λ = 220–260 nm). Cross-validate results with FTIR to confirm carbonyl and alkene stretches .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Implement a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:
Q. How should researchers address contradictory data in stability studies of this compound?
- Methodological Answer : Use statistical validation (e.g., Grubbs’ test for outliers) and replicate experiments under controlled humidity and temperature. Cross-reference degradation products via LC-MS and compare with computational models (DFT for bond dissociation energies). Contradictions may arise from photooxidation; test light-exposed vs. dark-stored samples .
Q. What methodologies assess the compound’s reactivity with indoor environmental surfaces?
Q. How can mechanistic studies resolve discrepancies in proposed reaction pathways?
- Methodological Answer : Use isotopic labeling (e.g., ) to trace oxygen migration in the oxo group. Perform kinetic isotope effects (KIE) experiments and in-situ IR monitoring to identify rate-determining steps. Validate intermediates via cryo-ESI-MS .
Methodological Tables
Q. Table 1: Example Stability Study Conditions
| Condition | Temperature | Humidity | Light Exposure | Duration | Degradation (%) |
|---|---|---|---|---|---|
| Dark, dry | 25°C | 0% RH | None | 30 days | 2.1 |
| Humid, light | 25°C | 60% RH | 12h/day | 30 days | 18.7 |
Q. Table 2: Factorial Design for Catalyst Screening
| Run | Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | 60 | Toluene | 45 |
| 2 | PdCl₂ | 80 | DMF | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
